molecular formula C10H14N2O3 B1491818 ethyl 2-(3,4-dimethyl-6-oxopyridazin-1(6H)-yl)acetate CAS No. 103386-44-3

ethyl 2-(3,4-dimethyl-6-oxopyridazin-1(6H)-yl)acetate

Cat. No.: B1491818
CAS No.: 103386-44-3
M. Wt: 210.23 g/mol
InChI Key: FFBPSCLSXTXVGV-UHFFFAOYSA-N
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Description

Ethyl 2-(3,4-dimethyl-6-oxopyridazin-1(6H)-yl)acetate is an organic compound that has gained significant attention in the scientific community. Its structure is characterized by a pyridazine ring with methyl groups and a ketone functionality, making it a versatile entity in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(3,4-dimethyl-6-oxopyridazin-1(6H)-yl)acetate generally involves the condensation of 3,4-dimethyl-6-oxopyridazine with ethyl acetate in the presence of a catalyst. Common catalysts include bases such as sodium ethoxide or acids like hydrochloric acid. The reaction typically requires reflux conditions to ensure complete formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but utilizes more efficient catalysts and optimized reaction conditions. Continuous flow reactors and advanced purification techniques ensure high yield and purity, which are crucial for its applications.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(3,4-dimethyl-6-oxopyridazin-1(6H)-yl)acetate is reactive under various conditions. It can undergo:

  • Oxidation: : When exposed to strong oxidizing agents like potassium permanganate or hydrogen peroxide, the compound can be oxidized to form corresponding acids or other oxidized derivatives.

  • Reduction: : Using reducing agents such as lithium aluminum hydride or sodium borohydride, it can be reduced to the corresponding alcohols or other reduced forms.

  • Substitution: : Halogenation, nitration, and sulfonation reactions can occur on the pyridazine ring, facilitated by suitable reagents like bromine, nitric acid, or sulfuric acid.

Common Reagents and Conditions: Typical reagents include oxidizing agents (potassium permanganate), reducing agents (sodium borohydride), and various halogenating agents (bromine). Conditions such as temperature, solvent, and pressure are adjusted to favor the desired reactions.

Major Products: Major products from these reactions include various substituted pyridazine derivatives, alcohols, and acids, which can serve as intermediates for further chemical synthesis.

Scientific Research Applications

Chemistry: Ethyl 2-(3,4-dimethyl-6-oxopyridazin-1(6H)-yl)acetate is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable in developing new chemical entities for material science and organic synthesis.

Biology: In biology, this compound has been investigated for its potential to interact with biological molecules, influencing various biochemical pathways. Its derivatives may exhibit bioactivity, making it a candidate for drug development and pharmacological studies.

Medicine: The unique structure of this compound and its derivatives has prompted research into their therapeutic potentials. Studies are ongoing to explore their efficacy as anti-inflammatory, antimicrobial, and anticancer agents.

Industry: In industrial applications, the compound serves as a building block for agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility in chemical reactions makes it valuable for producing a wide range of commercial products.

Mechanism of Action

Mechanism: The mechanism of action of ethyl 2-(3,4-dimethyl-6-oxopyridazin-1(6H)-yl)acetate largely depends on its interaction with molecular targets such as enzymes and receptors. The compound's functional groups can form hydrogen bonds, ionic interactions, and covalent bonds with target molecules, affecting their activity.

Molecular Targets and Pathways: Research indicates that the compound can modulate various biochemical pathways by interacting with key enzymes involved in metabolic processes. For instance, it may inhibit or activate specific enzymes, altering the downstream effects in cellular functions.

Comparison with Similar Compounds

Comparison and Uniqueness: Compared to other pyridazine derivatives, ethyl 2-(3,4-dimethyl-6-oxopyridazin-1(6H)-yl)acetate is unique due to its specific substitution pattern and the presence of both ester and ketone functionalities. This combination of features enhances its reactivity and broadens its application spectrum.

List of Similar Compounds

  • Ethyl 3-(3,4-dimethyl-6-oxopyridazin-1(6H)-yl)propionate

  • Mthis compound

  • Ethyl 4-(3,4-dimethyl-6-oxopyridazin-1(6H)-yl)butanoate

These compounds share similar core structures but differ in the length of the ester chain or the nature of substituents, leading to varied chemical properties and applications.

And there you have it: an in-depth look at this compound. Anything else piquing your curiosity?

Properties

IUPAC Name

ethyl 2-(3,4-dimethyl-6-oxopyridazin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-4-15-10(14)6-12-9(13)5-7(2)8(3)11-12/h5H,4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBPSCLSXTXVGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C=C(C(=N1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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